5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that includes an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound . It also contains a 4-hydroxy-3,5-dimethoxyphenyl group, which is a type of substituted phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure, but the presence of the imidazo[4,5-b]pyridine core and the carboxylic acid group could make it reactive with various nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make it acidic, and the various aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Biological Activity
- Antituberculotic Activity : Bukowski et al. (1996) synthesized derivatives of imidazo[4,5-b]pyridinecarboxylic acid, exploring their potential antituberculotic activity. This study highlights the chemical versatility and potential therapeutic applications of imidazo[4,5-b]pyridine derivatives in treating tuberculosis (Bukowski & Janowiec, 1996).
- Tuberculostatic Activity : Research on imidazo[4,5-b]pyridine-1-carboxylic acid derivatives by Bukowski (1984) further supports the interest in this class for antimicrobial applications, particularly against tuberculosis (Bukowski, 1984).
Synthetic Routes and Derivatives
- Novel Synthetic Routes : Lis et al. (1990) developed a novel synthetic route to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, showcasing the methodological advancements in synthesizing complex imidazo[4,5-b]pyridine derivatives (Lis, Traina, & Huffman, 1990).
Future Directions
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-7-17-13-9(16(21)22)6-10(19-15(13)18-7)8-4-11(23-2)14(20)12(5-8)24-3/h4-6,20H,1-3H3,(H,21,22)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHLOFTQBCIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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